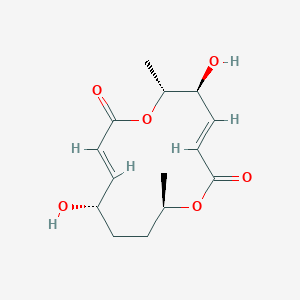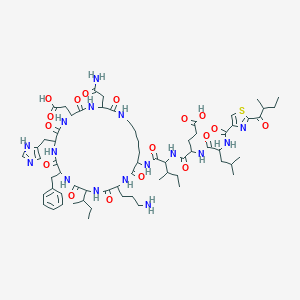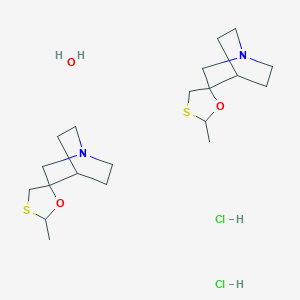![molecular formula C14H19NO4 B140762 [Butoxy-(4-methylbenzoyl)amino] acetate CAS No. 131229-61-3](/img/structure/B140762.png)
[Butoxy-(4-methylbenzoyl)amino] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Butoxy-(4-methylbenzoyl)amino] acetate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
[Butoxy-(4-methylbenzoyl)amino] acetate works by reacting with ROS and producing a fluorescent signal. The reaction between [Butoxy-(4-methylbenzoyl)amino] acetate and ROS results in the formation of a highly fluorescent compound that emits light at a specific wavelength. This emitted light can be detected using a fluorescence microscope or a spectrofluorometer.
Efectos Bioquímicos Y Fisiológicos
[Butoxy-(4-methylbenzoyl)amino] acetate has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells significantly. It does not interfere with the cellular metabolism, and its use does not lead to any adverse effects on the cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[Butoxy-(4-methylbenzoyl)amino] acetate has several advantages and limitations for lab experiments. One of the significant advantages is its ability to detect ROS in living cells and tissues. It is a non-invasive and non-destructive method for detecting ROS and can be used for long-term studies. However, one of the limitations is its specificity. [Butoxy-(4-methylbenzoyl)amino] acetate can detect various ROS species, but it cannot distinguish between different types of ROS. Moreover, its signal can be affected by environmental factors such as pH and temperature, which can lead to false-positive results.
Direcciones Futuras
[Butoxy-(4-methylbenzoyl)amino] acetate has several potential future directions. One of the significant directions is its use in the development of new therapies for diseases such as cancer and neurodegenerative disorders. By understanding the role of ROS in disease development and progression, [Butoxy-(4-methylbenzoyl)amino] acetate can be used to develop new therapies that target ROS and prevent oxidative stress. Moreover, [Butoxy-(4-methylbenzoyl)amino] acetate can be modified to improve its specificity and sensitivity, which can lead to more accurate detection of ROS in living cells and tissues.
Conclusion:
[Butoxy-(4-methylbenzoyl)amino] acetate is a chemical compound that has various scientific research applications. Its ability to detect ROS in living cells and tissues makes it a valuable tool for studying the role of ROS in disease development and progression. Although [Butoxy-(4-methylbenzoyl)amino] acetate has some limitations, its potential future directions make it an exciting area of research.
Métodos De Síntesis
[Butoxy-(4-methylbenzoyl)amino] acetate can be synthesized using different methods. One of the most common methods is the reaction of butoxyamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to obtain [Butoxy-(4-methylbenzoyl)amino] acetate.
Aplicaciones Científicas De Investigación
[Butoxy-(4-methylbenzoyl)amino] acetate has various scientific research applications. One of the significant applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative stress in cells and lead to various diseases such as cancer and neurodegenerative disorders. [Butoxy-(4-methylbenzoyl)amino] acetate can detect ROS in living cells and tissues and can be used to study the role of ROS in disease development and progression.
Propiedades
Número CAS |
131229-61-3 |
|---|---|
Nombre del producto |
[Butoxy-(4-methylbenzoyl)amino] acetate |
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
[(2-butoxy-4-methylbenzoyl)amino] acetate |
InChI |
InChI=1S/C14H19NO4/c1-4-5-8-18-13-9-10(2)6-7-12(13)14(17)15-19-11(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17) |
Clave InChI |
XYMNXGUKYNBKDB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
Sinónimos |
[butoxy-(4-methylbenzoyl)amino] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
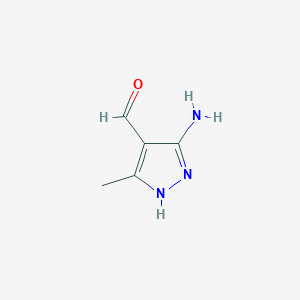
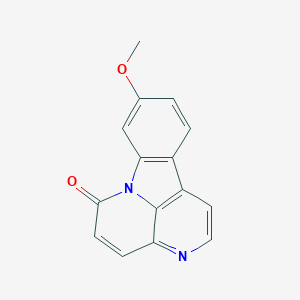
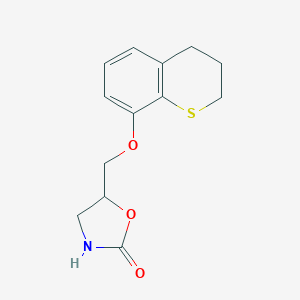
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
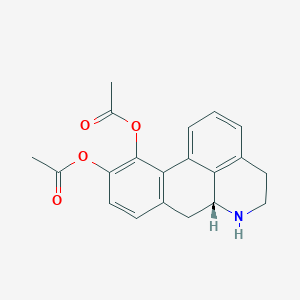
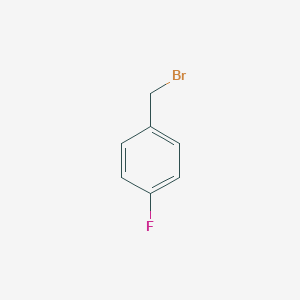
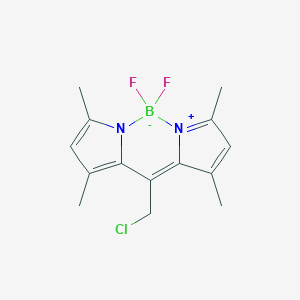
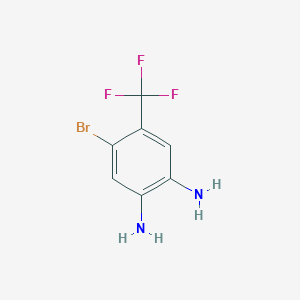
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
